molecular formula C11H24N2O2 B1305361 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol CAS No. 842955-16-2

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol

Cat. No.: B1305361
CAS No.: 842955-16-2
M. Wt: 216.32 g/mol
InChI Key: YISICUIXWFCQGK-UHFFFAOYSA-N
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Description

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This compound is characterized by the presence of a piperazine ring and a tert-butoxy group, making it a versatile molecule in various chemical and biological applications.

Safety and Hazards

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is labeled as an irritant .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating the rate of biochemical reactions. Additionally, this compound can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with signaling molecules, leading to changes in downstream signaling events. Furthermore, this compound can impact gene expression by influencing transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a specific dosage is required to elicit a biological response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes .

Preparation Methods

The synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol typically involves the reaction of piperazine with tert-butyl glycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISICUIXWFCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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